Cas no 2172212-71-2 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid)

2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a sterically hindered 2,2,3-trimethylbutanamide group, which enhances stability during solid-phase peptide synthesis (SPPS) while minimizing side reactions. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The pentanoic acid moiety offers flexibility for further functionalization or conjugation. This compound is particularly useful in the synthesis of complex peptides requiring controlled incorporation of sterically demanding residues, making it valuable for research in medicinal chemistry and bioconjugation. Its high purity and well-defined protection profile ensure reliable performance in automated peptide synthesis workflows.
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid structure
2172212-71-2 structure
Product name:2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid
CAS No:2172212-71-2
MF:C28H36N2O5
Molecular Weight:480.595848083496
CID:5817876
PubChem ID:165539589

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid
    • 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
    • EN300-1508859
    • 2172212-71-2
    • インチ: 1S/C28H36N2O5/c1-6-11-18(24(31)32)16-29-25(33)27(2,3)28(4,5)30-26(34)35-17-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,18,23H,6,11,16-17H2,1-5H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: NQNCWGSTAHIGFI-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)C(C(NCC(C(=O)O)CCC)=O)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 480.26242225g/mol
  • 同位素质量: 480.26242225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 11
  • 複雑さ: 742
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.8
  • トポロジー分子極性表面積: 105Ų

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1508859-50mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
50mg
$2829.0 2023-09-27
Enamine
EN300-1508859-5.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
5.0g
$9769.0 2023-07-10
Enamine
EN300-1508859-0.25g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
0.25g
$3099.0 2023-07-10
Enamine
EN300-1508859-0.05g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
0.05g
$2829.0 2023-07-10
Enamine
EN300-1508859-250mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
250mg
$3099.0 2023-09-27
Enamine
EN300-1508859-500mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
500mg
$3233.0 2023-09-27
Enamine
EN300-1508859-1.0g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
1.0g
$3368.0 2023-07-10
Enamine
EN300-1508859-1000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
1000mg
$3368.0 2023-09-27
Enamine
EN300-1508859-10000mg
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
10000mg
$14487.0 2023-09-27
Enamine
EN300-1508859-2.5g
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]methyl}pentanoic acid
2172212-71-2
2.5g
$6602.0 2023-07-10

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid 関連文献

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acidに関する追加情報

Compound 2172212-71-2: 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic Acid

The compound 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamidomethyl}pentanoic acid (CAS No. 2172212-71-2) is a highly specialized organic molecule with significant applications in the fields of organic synthesis, peptide chemistry, and biotechnology. This compound is particularly notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a trimethylbutanamido moiety, and a pentanoic acid chain. These structural features make it a valuable tool in modern chemical research and development.

Fluorenylmethoxycarbonyl (Fmoc) groups are widely recognized in peptide synthesis as excellent protecting groups for amino acids. The Fmoc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS). In the case of CAS No. 2172212-71-2, the Fmoc group is attached to a trimethylbutanamido moiety, which adds further complexity to the molecule. The trimethylbutanamido group introduces steric hindrance and additional functional diversity, enhancing the molecule's potential for use in various chemical reactions.

The pentanoic acid chain in this compound serves as a versatile platform for further functionalization. Pentanoic acid derivatives are commonly used in the synthesis of bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. The combination of the Fmoc group with the pentanoic acid chain creates a unique structure that can be employed in the design of novel therapeutic agents. Recent studies have highlighted the potential of such compounds in drug delivery systems and targeted therapy due to their ability to interact with biological systems at multiple levels.

Recent advancements in chemical synthesis have enabled the efficient production of CAS No. 2172212-71-2 through multi-step processes that involve precise control over stereochemistry and regioselectivity. Researchers have developed innovative methodologies to incorporate the Fmoc group into complex molecules while maintaining high yields and purity levels. These techniques have significantly improved the scalability of producing such compounds for both academic and industrial applications.

In terms of applications, CAS No. 217221₂ has found extensive use in peptide synthesis as a building block for constructing bioactive peptides. The presence of the Fmoc group allows for sequential coupling reactions with other amino acids or peptide fragments, enabling the creation of highly specific sequences with tailored functionalities. Additionally, the compound has been employed in the development of novel catalysts for asymmetric synthesis, where its unique structure facilitates enantioselective transformations.

Recent studies have also explored the use of CAS No. ₂₁₇₂₂₁₂₋₇₁₋₂ in materials science applications. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been leveraged to create advanced materials with tailored properties for sensing, catalysis, and drug delivery. The integration of this compound into SAMs has demonstrated enhanced stability and functionality compared to traditional materials.

The synthesis and characterization of CAS No. ₂₁₇₂₂₁₂₋₇₁₋₂ have been extensively documented in recent scientific literature. Researchers have utilized advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and properties. These studies have provided valuable insights into its electronic properties, reactivity patterns, and interaction mechanisms with biological systems.

In conclusion, CAS No. ₂₁₇₂₂₁₂₋₇₁₋₂ represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool in modern chemical research and development. As ongoing studies continue to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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